molecular formula C19H13N3O3S B2852655 2-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 54890-71-0

2-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No.: B2852655
CAS No.: 54890-71-0
M. Wt: 363.39
InChI Key: XSBKSDVKQKXEJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)acetamide is a synthetic compound designed for research purposes, integrating two pharmacologically significant moieties: the phthalimide (1,3-dioxoisoindoline) and the 4-phenylthiazole. The phthalimide scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. This structural class has been extensively investigated for properties such as anticonvulsant activity, with related derivatives showing protection in maximal electroshock seizure (MES) models in preclinical studies . Furthermore, the integration of the phthalimide ring with a thiazole heterocycle is a recognized strategy in anticancer agent discovery. Structurally similar thiazole-bearing phthalimide derivatives have demonstrated potent cytotoxicity and pro-apoptotic activity in various human cancer cell lines, including breast cancer (MCF-7) and prostatic carcinoma (PC3) cells . Research on these analogs indicates that their cytotoxic mechanism may involve the induction of apoptosis, potentially through the activation of caspase-3 and the intrinsic mitochondrial pathway . The 4-phenylthiazole component is itself a valuable scaffold, contributing to the potential for interaction with critical biological targets. This compound is intended for use in chemical biology and drug discovery research to further explore these mechanisms and structure-activity relationships. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O3S/c23-16(10-22-17(24)13-8-4-5-9-14(13)18(22)25)21-19-20-15(11-26-19)12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBKSDVKQKXEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1,3-Dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Properties

The compound has the molecular formula C19H13N3O3SC_{19}H_{13}N_{3}O_{3}S and a molecular weight of approximately 373.39 g/mol. Its structure includes a dioxoisoindoline moiety linked to a thiazole ring via an acetamide group, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The phthalimide moiety is known to engage in hydrogen bonding with amino acid residues, while the thiazole ring facilitates π-π stacking interactions. These interactions can modulate protein activity, leading to diverse biological effects such as anticonvulsant and antimicrobial activities.

Anticonvulsant Activity

A study explored the anticonvulsant properties of derivatives related to this compound. The synthesized derivatives were evaluated in models such as maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) induced seizures. Results indicated that these compounds provided significant protection against seizures, suggesting their potential as anticonvulsants .

Antimicrobial Activity

Research has shown that compounds within this structural class exhibit noteworthy antimicrobial properties. For instance, derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that many compounds demonstrated significant antibacterial activity, particularly against Gram-positive bacteria .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus625 µg/mL
2-(1,3-Dioxoisoindolin-2-yl)-N-(4-methylthiazol-2-yl)acetamideEscherichia coliNot Active
4-(1,3-Dioxoisoindolin-2-yl)-N-(4-thiazol-2-yl)benzamidePseudomonas aeruginosa1250 µg/mL

Comparative Studies

Comparative studies have identified that the presence of substituents on the thiazole ring significantly influences the biological activity of these compounds. For example, the phenyl group on the thiazole enhances interaction capabilities compared to methyl or ethyl substitutions, potentially leading to improved efficacy against specific biological targets .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticonvulsant Efficacy : In a controlled experiment involving mice, derivatives showed a marked decrease in seizure frequency when administered prior to inducing seizures via electrical stimulation .
  • Antimicrobial Screening : A series of related compounds were synthesized and tested for their antibacterial properties. The study concluded that variations in substituents led to significant differences in antimicrobial potency .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of derivatives related to this compound. In a study evaluating several derivatives, the following findings were reported:

  • Model Systems Used : Maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) induced seizures.
  • Results : Significant protection against seizures was observed, indicating potential as anticonvulsants.
CompoundSeizure ModelEfficacy
2-(1,3-Dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)acetamideMESHigh
Other derivativesPTZModerate

The ability of the compound to modulate neurotransmitter systems may underlie its anticonvulsant effects.

Antimicrobial Activity

The antimicrobial properties of this compound have been extensively studied. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria.

Case Study Findings :

In a comparative study of antimicrobial efficacy against common bacterial strains, the following results were documented:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus625 µg/mL
Derivative AEscherichia coliNot Active
Derivative BPseudomonas aeruginosa1250 µg/mL

This data suggests that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, while some derivatives may lack activity against Gram-negative strains.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group in 6d enhances antioxidant activity, likely due to increased radical scavenging capacity .
  • Hydrophobic Substituents : The biphenyl group in the analog from may improve lipophilicity and membrane permeability compared to the target compound’s single phenyl group.

Pharmacological and Physicochemical Properties

Physical Properties

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm)
Target Compound Not reported ~1725 (phthalimide) Not reported
4c 242–243 1725 7.2–8.1 (aromatic protons)
6d 242–243 1725 7.5–8.3 (nitrophenyl protons)
11f Not reported 1725 7.8–8.2 (quinoxaline protons)

Insights :

  • Melting Points : Higher melting points (e.g., 242–243°C for 4c and 6d ) correlate with crystalline stability due to hydrogen bonding from polar substituents .
  • Spectral Data : Consistent C=O stretches (~1725 cm⁻¹) confirm phthalimide integrity across analogs .

Computational and Bioinformatic Predictions

highlights bioinformatics analyses of phthalimide derivatives, predicting:

  • Pharmacokinetics : High blood-brain barrier (BBB) permeability for analogs with aromatic substituents, suggesting the target compound may share this trait .
  • Molecular Targets : MAO B and COX-2 inhibition are predicted for phthalimide hybrids, aligning with anti-inflammatory and neuroprotective mechanisms .

Q & A

Q. Q1. What are the standard synthetic protocols for preparing 2-(1,3-dioxoisoindolin-2-yl)-N-(4-phenylthiazol-2-yl)acetamide, and how is reaction progress monitored?

Methodological Answer: The synthesis typically involves coupling reactions between thiourea derivatives and aryl maleimides or thiazole intermediates. For example, refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimide in glacial acetic acid for 2 hours yields the target compound . Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization using solvents like ethanol or DMF. Key parameters include solvent choice (e.g., acetic acid), temperature control (reflux conditions), and catalyst-free conditions .

Q. Q2. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the molecular structure, particularly the integration of protons in the isoindolinone and thiazole moieties . Infrared (IR) spectroscopy identifies functional groups such as the acetamide carbonyl (C=O stretch at ~1650–1700 cm⁻¹) . Elemental analysis (C, H, N) validates purity by comparing experimental and theoretical values .

Advanced Synthesis and Optimization

Q. Q3. How can reaction yields be optimized when synthesizing this compound, and what variables most significantly impact scalability?

Methodological Answer: Yield optimization requires careful adjustment of:

  • Catalysts : While many syntheses are catalyst-free, introducing bases like NaH or coupling agents (e.g., DCC) may improve efficiency in multi-step reactions .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Temperature : Controlled heating (e.g., 80–100°C) minimizes side reactions during cyclization steps .
    Scalability is limited by exothermic reactions; gradual reagent addition and inert atmospheres (N₂/Ar) improve reproducibility .

Q. Q4. What strategies resolve discrepancies in spectroscopic data during structural validation?

Methodological Answer: Contradictions in NMR or IR data often arise from tautomerism (e.g., thiazole ring proton shifts) or impurities. Strategies include:

  • Multi-dimensional NMR : HSQC and HMBC clarify ambiguous proton-carbon correlations .
  • High-resolution mass spectrometry (HR-MS) : Confirms molecular formula when elemental analysis is inconclusive .
  • X-ray crystallography : Resolves absolute configuration disputes, as demonstrated for related isoindolinone-thiazole hybrids .

Biological Activity and Mechanistic Studies

Q. Q5. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
  • Cytotoxicity screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial testing : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .

Q. Q6. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Software like AutoDock Vina models binding poses to targets (e.g., COX-2 or EGFR kinases), prioritizing key interactions (e.g., hydrogen bonds with thiazole nitrogen) .
  • MD simulations : Assess binding stability over time (50–100 ns trajectories) .
  • Pharmacophore modeling : Identifies essential structural features (e.g., isoindolinone carbonyl groups) for activity .

Data Analysis and Interpretation

Q. Q7. How should researchers address contradictory results between computational predictions and experimental binding assays?

Methodological Answer: Discrepancies may arise from solvent effects or target flexibility. Mitigation steps:

  • SPR/ITC experiments : Quantify binding affinity (KD values) to validate docking results .
  • Solvent correction in docking : Include explicit water molecules or use COSMO-RS solvation models .
  • Crystal structures : Compare predicted poses with experimentally resolved ligand-target complexes .

Q. Q8. What analytical approaches distinguish between polymorphic forms of this compound?

Methodological Answer:

  • PXRD : Identifies distinct crystal phases via Bragg peak comparisons .
  • DSC/TGA : Detects thermal events (melting points, decomposition) unique to each polymorph .
  • Solid-state NMR : Resolves differences in molecular packing (e.g., hydrogen-bonding networks) .

Advanced Mechanistic Probes

Q. Q9. What isotopic labeling strategies can elucidate metabolic pathways or degradation mechanisms?

Methodological Answer:

  • ¹³C/²H labeling : Tracks metabolic fate using LC-MS/MS to identify hydroxylated or demethylated metabolites .
  • Stable isotope tracers : ¹⁵N-labeled thiazole rings monitor hydrolytic stability in simulated gastric fluid .

Q. Q10. How can structure-activity relationship (SAR) studies guide further derivatization?

Methodological Answer:

  • Substituent scanning : Replace the phenyl group on the thiazole with electron-withdrawing (NO₂) or donating (OCH₃) groups to modulate electron density .
  • Bioisosteric replacement : Swap the isoindolinone ring with succinimide to assess tolerability .
  • Fragment-based design : Use X-ray co-crystal structures to optimize hydrophobic interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.